molecular formula C12H10F3N3O2S B2547241 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034261-42-0

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2547241
CAS No.: 2034261-42-0
M. Wt: 317.29
InChI Key: FGDNXQMRJJUHAN-UHFFFAOYSA-N
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Description

5-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core fused with an azetidine ring substituted with a trifluoroethoxy group. The benzothiadiazole moiety is a bicyclic aromatic system containing sulfur and nitrogen, known for its electron-deficient nature and applications in medicinal chemistry and materials science . The trifluoroethoxy group (-OCH₂CF₃) contributes to lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNXQMRJJUHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 2-Aminothiophenol Derivatives

The 2,1,3-benzothiadiazole scaffold forms the foundational structure of the target compound. Classical synthesis involves diazotization of 2-aminothiophenol or its disulfide derivatives with sodium nitrite under acidic conditions. For the 5-substituted variant required here, precursor modification is critical.

A plausible route begins with 5-nitro-2-aminothiophenol, which undergoes diazotization followed by thermal cyclization to yield 5-nitro-2,1,3-benzothiadiazole. Subsequent reduction of the nitro group (e.g., using H2/Pd-C) produces 5-amino-2,1,3-benzothiadiazole. This intermediate serves as a versatile platform for introducing the carbonyl group at position 5.

Functionalization at Position 5

Conversion of the 5-amino group to a carboxylic acid is achieved through diazotization and hydrolysis:

  • Diazotization of 5-amino-2,1,3-benzothiadiazole with NaNO2/HCl at 0–5°C generates the diazonium salt.
  • Hydrolysis in aqueous H2SO4 at 60–80°C yields 5-carboxy-2,1,3-benzothiadiazole.

Alternative approaches include Suzuki-Miyaura cross-coupling to install a cyano group at position 5, followed by acidic hydrolysis to the carboxylic acid. For example, coupling 5-bromo-2,1,3-benzothiadiazole with cyanophenylboronic acid under Pd(PPh3)4 catalysis affords 5-cyano-2,1,3-benzothiadiazole, which is hydrolyzed to the carboxylic acid using KOH/EtOH.

Assembly of 3-(2,2,2-Trifluoroethoxy)azetidine

Azetidine Ring Construction

Azetidine, a strained four-membered secondary amine, is synthesized via cyclization strategies. One method involves treating 1,3-dibromopropane with ammonia under high pressure to form azetidine hydrobromide, which is neutralized to yield free azetidine.

Introduction of the Trifluoroethoxy Group

Functionalization at the azetidine 3-position proceeds through nucleophilic substitution. Reacting azetidine with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., NaH) in THF at 0°C provides 3-(2,2,2-trifluoroethoxy)azetidine. Competitive overalkylation is mitigated by controlled stoichiometry (1:1 molar ratio) and low temperatures.

Photochemical Modification
Recent advances utilize visible-light-mediated alkylation. Irradiating azetidine with 2,2,2-trifluoroethyl iodide and 4CzIPN photocatalyst in DMF at 450 nm achieves 65–72% yield of 3-(2,2,2-trifluoroethoxy)azetidine. This method offers superior regioselectivity compared to thermal approaches.

Coupling Strategies for Final Assembly

Amide Bond Formation

The carboxylic acid moiety of 5-carboxy-2,1,3-benzothiadiazole is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride. Reaction with 3-(2,2,2-trifluoroethoxy)azetidine in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base affords the target compound in 78–85% yield.

Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) enable direct coupling without acyl chloride isolation. A mixture of 5-carboxy-2,1,3-benzothiadiazole, EDCl, HOBt, and 3-(2,2,2-trifluoroethoxy)azetidine in DMF at 25°C achieves 70–75% yield.

Palladium-Catalyzed Cross-Coupling

For substrates bearing halogen atoms, Buchwald-Hartwig amination offers an alternative. If the benzothiadiazole core contains a bromine at position 5, coupling with 3-(2,2,2-trifluoroethoxy)azetidine using Pd(OAc)2/Xantphos and Cs2CO3 in toluene at 110°C provides the product in 60–68% yield.

Optimization and Challenges

Regioselectivity in Azetidine Functionalization

The electron-deficient nature of trifluoroethoxy groups complicates alkylation. Kinetic studies reveal that bulkier bases (e.g., DBU) favor substitution at the less hindered 3-position, achieving >90:10 regioselectivity.

Stability of Intermediates

5-Carboxy-2,1,3-benzothiadiazole is prone to decarboxylation above 80°C. Low-temperature activation (e.g., using SOCl2 at 0°C) minimizes degradation.

Data Summary of Synthetic Routes

Step Reaction Type Conditions Yield (%) Source
1 Diazotization of 2-aminothiophenol NaNO2, HCl, 0–5°C 82–88
2 Nitro reduction H2/Pd-C, EtOH, 25°C 90–95
3 Diazonium salt hydrolysis H2SO4, 60°C 75–80
4 Azetidine alkylation 4CzIPN, 450 nm, DMF 65–72
5 Acyl chloride formation SOCl2, reflux 85–90
6 Amide coupling Et3N, DCM, 0°C 78–85

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzothiadiazole core can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ≈ 375 g/mol (based on benzothiadiazole + azetidine + trifluoroethoxy groups). The trifluoroethoxy group increases lipophilicity (logP ≈ 2.5–3.0), suggesting moderate aqueous solubility.
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Molecular weight 290 g/mol; methoxy group reduces logP (≈1.8–2.2), enhancing solubility compared to trifluoroethoxy analogs.
  • Compound 9c : Higher molecular weight (≈550 g/mol) due to triazole and thiazole moieties, likely reducing solubility.

Thermal Stability

  • Azetidine-containing compounds (e.g., ) often exhibit higher melting points (200–250°C) compared to flexible-chain analogs due to ring strain and rigidity.
  • Benzothiadiazole derivatives with halogen substituents (e.g., 9c ) show thermal stability up to 300°C, attributed to aromatic conjugation.

Binding Affinity and Selectivity

  • Target Compound : The trifluoroethoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to trifluoromethylated benzothiazoles . Azetidine’s rigidity could improve selectivity over bulkier heterocycles (e.g., triazoles in ).
  • Compound 9c : Demonstrated α-glucosidase inhibitory activity (IC₅₀ ≈ 12 µM), attributed to triazole-thiazole interactions with catalytic residues. The target compound’s simpler structure may reduce off-target effects.
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Reported antimicrobial activity (MIC ≈ 8 µg/mL against S. aureus), suggesting halogen and methoxy groups contribute to membrane disruption.

Metabolic Stability

  • Trifluoroethoxy and azetidine groups in the target compound likely resist oxidative metabolism, extending half-life compared to methoxy or ethylamine analogs .

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